(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid is a complex organic compound with significant applications in medicinal chemistry, particularly as a building block for peptide synthesis and in the development of pharmaceutical agents. Its molecular formula is C25H23NO5, and it has a molecular weight of 417.5 g/mol. This compound is recognized for its stereochemical configuration, which plays a crucial role in its biological activity and interactions.
This compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed information regarding its purity (usually around 95%) and packaging options suitable for research applications.
The compound falls under the category of amino acids and derivatives, specifically those modified to enhance their stability and reactivity in biochemical applications. It is classified as a non-proteinogenic amino acid due to its structural modifications that differ from standard amino acids found in proteins.
The synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid typically involves several key steps:
The molecular structure of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid can be described as follows:
InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23-/m0/s1
.
C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
.
This structure highlights the compound's complexity and the presence of multiple functional groups that contribute to its reactivity and potential biological activity.
The compound participates in several key chemical reactions:
The mechanism of action for (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid primarily involves its role as an inhibitor or modulator in biochemical pathways.
Research indicates that derivatives of this compound have been explored for their potential as inhibitors of HIV protease and other enzymes involved in disease processes .
The physical properties include:
Key chemical properties include:
The melting point and boiling point are not explicitly reported but can be inferred from similar compounds within its class.
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid has several scientific applications:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, providing valuable insights into drug design and development strategies.
The incorporation of orthogonally protected (2S,3S)-3-((Fmoc)amino)-2-hydroxy-4-phenylbutanoic acid (abbreviated Fmoc-(2S,3S)-AHPA-OH) into peptide chains relies on Fmoc/tBu-based solid-phase peptide synthesis (SPPS). This β-hydroxy-α-amino acid derivative contains three functional groups requiring distinct protection strategies: the α-carboxylic acid (typically left unprotected during coupling), the β-hydroxy group (protected as tert-butyl ether), and the β-amino group (temporarily shielded by the Fmoc group). The acid-labile tert-butyl protection for the β-hydroxy group is essential to prevent undesired O-acylation during activation of the α-carboxylic acid. Simultaneously, the Fmoc group on the β-amine allows sequential deprotection under mild basic conditions (piperidine/DMF) without affecting the tBu group or the resin linkage [6].
Challenges arise during resin loading and chain elongation. Direct esterification of Fmoc-(2S,3S)-AHPA-OH to Wang or 2-chlorotrityl chloride resin requires in situ activation with reagents like DIC/HOBt to minimize racemization. During chain assembly, the steric bulk of the β-hydroxy-α-amino acid motif often necessitates extended coupling times (≥2 hours) and double coupling protocols when positioned at the C-terminus of a growing peptide. The tBu protection remains stable during standard Fmoc deprotection cycles but is quantitatively cleaved with trifluoroacetic acid (TFA) during final global deprotection, alongside resin cleavage [4] [6].
Functional Group | Protecting Group | Deprotection Conditions | Compatibility |
---|---|---|---|
β-Amino group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | 20% Piperidine/DMF | Orthogonal to tBu, acid-labile resins |
β-Hydroxy group | tert-Butyl (tBu) | 95% TFA/scavengers | Stable to piperidine, nucleophiles |
α-Carboxylic acid | Unprotected (activated for coupling) | N/A | Activated in situ |
Convergent synthetic strategies enable the modular introduction of Fmoc-(2S,3S)-AHPA-OH into complex peptides. Fragment condensation leverages pre-synthesized peptide segments containing this β-hydroxy-α-amino acid. For example, a tripeptide fragment like Fmoc-AHPA-Val-Cys(Trt)-OH can be synthesized solution-phase using racemization-suppressing reagents (e.g., HATU/HOAt), purified, and coupled to a resin-bound peptide sequence. This minimizes repetitive exposure of the sensitive β-hydroxy-α-amino acid to coupling reagents during stepwise SPPS, reducing epimerization risk [4] [8].
Lipidation strategies exploit the β-hydroxy group as an acylation site. Using O-selective acylation conditions (e.g., DIC/DMAP in DCM), palmitic acid or Pam3Cys motifs can be conjugated to Fmoc-(2S,3S)-AHPA-OH before incorporation into peptides. The resulting O-lipidated-AHPA derivatives significantly enhance peptide hydrophobicity, facilitating membrane interaction – crucial for self-adjuvanting vaccine carriers targeting TLR2 receptors. Alternatively, the CLipPA (Cysteine Lipidation on a Peptide or Amino acid) approach utilizes thiol-ene "click" chemistry. A vinyl ester lipid (e.g., palmitic vinyl ester) reacts chemoselectively with a cysteine residue strategically placed near AHPA within a peptide chain. This post-assembly lipidation generates lipid-peptide conjugates without requiring protection of the β-hydroxy group during synthesis [8].
Hypervalent iodine(III) reagents like IBA-OBz offer another innovation. These promote efficient coupling between sterically hindered amino acids and Fmoc-(2S,3S)-AHPA-OH derivatives under mild conditions. Optimized with (4-MeOC6H4)3P and DMAP in DCE, IBA-OBz achieves >85% yield for dipeptides like Fmoc-AHPA-Leu-OMe within 10 minutes, suppressing oxazolone formation and preserving stereointegrity at the β-carbon [5].
Method | Key Reagents/Conditions | Application | Advantage |
---|---|---|---|
Fragment Condensation | HATU/HOAt, DIEA in DMF; Purified segments | Incorporation into long/complex peptides | Minimizes on-resin epimerization |
Pre-assembly O-Lipidation | DIC/DMAP, vinyl esters in DCM | TLR2-targeting vaccine peptides | Direct control of lipidation site |
CLipPA (Post-assembly) | Vinyl ester lipid, radical initiator (UV) | Peptide-lipid conjugates | Chemoselective; no O-protection needed |
IBA-OBz Coupling | IBA-OBz, (4-MeOC₆H₄)₃P, DMAP in DCE, RT | Hindered dipeptide synthesis | Rapid, high-yielding, low racemization |
Coupling Fmoc-(2S,3S)-AHPA-OH to sterically demanding residues (e.g., N-alkyl amino acids, Val, Ile, Thr, Pro) or coupling from its hindered α-carboxyl group presents significant challenges: slow reaction kinetics, high epimerization risk (≥10% without optimization), and diketopiperazine formation. Reagent selection is critical. Phosphonium/uronium salts paired with HOAt derivatives outperform carbodiimides. T3P (propylphosphonic anhydride), used at 1.5–3.0 equivalents relative to the amino acid in DMF/NMP, provides high yields (typically >90%) with minimal (<0.5%) epimerization. The water-soluble byproducts facilitate purification. Similarly, HATU (1.0-1.2 eq) combined with 6-Cl-HOAt (1.5 eq) and DIPEA (2-3 eq) in DMF effectively suppresses racemization during coupling to N-methylated residues by forming stable active esters and sequestering the α-proton [1] [7] [9].
In situ acid chloride generation using bis-(trichloromethyl) carbonate (triphosgene) addresses extreme steric hindrance. Fmoc-(2S,3S)-AHPA-OH (1.0 eq) reacts with triphosgene (0.33 eq) in anhydrous THF or DCM at -20°C for 10 minutes, generating the acyl chloride. Subsequent addition of the hindered amino component and a hindered base (e.g., 2,4,6-collidine) at low temperature (-20°C to 0°C) achieves coupling yields >80% with negligible racemization (<1%). This method is particularly effective for fragment condensations involving AHPA [9].
Solvent engineering further optimizes reactions. Mixtures of DMSO/toluene (1:3) reduce epimerization during couplings involving polar amino acids (e.g., Ser, Thr) to AHPA, likely by stabilizing the transition state and suppressing base-catalyzed proton abstraction. Microwave-assisted coupling (30–40 W, 40–50°C, <10 min) using PyOxim esters also accelerates reactions without compromising stereochemistry [4] [7].
Racemization suppressants are essential additives. HOPOPhy (N-hydroxy-4-phenylpyridinone) significantly outperforms HOBt or HOAt in minimizing epimerization (<1% vs. 2–6%) during difficult couplings, forming highly reactive yet configurationally stable active esters. Its crystalline nature also allows easy removal by hexane washing post-reaction [4] [7].
Coupling Challenge | Recommended Reagent System | Conditions | Epimerization | Yield Range |
---|---|---|---|---|
Coupling to N-Alkyl amino acids | T3P (3.0 eq) / DIPEA (4.5 eq) | DMF, RT, 1-2 h | <0.5% | 85-95% |
Coupling from AHPA-α-COOH | HATU (1.2 eq)/6-Cl-HOAt (1.5 eq)/DIPEA (3 eq) | DMF, 0°C→RT, 45 min | <1% | 75-90% |
Extreme steric hindrance | Triphosgene (0.33 eq) → Acyl chloride | THF, -20°C; then amino component, collidine | <1% | 70-85% |
Polar amino acid coupling | HOPOPhy (2.0 eq) / Alanine Ca²⁺ salt | DMSO/Toluene (1:3), RT, 6 h | <1% | 70-86% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7